(3R)-3-(3-chlorophenoxy)pyrrolidine
Description
(3R)-3-(3-chlorophenoxy)pyrrolidine (CAS: 1379588-43-8) is a chiral pyrrolidine derivative featuring a 3-chlorophenoxy substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₀H₁₂ClNO, with a molecular weight of 197.66 g/mol . The stereochemistry (3R) is critical, as it influences three-dimensional interactions in biological systems, such as receptor binding or enzymatic activity . Predicted physical properties include a density of 1.189 g/cm³, boiling point of 295.4°C, and a pKa of 9.25, suggesting moderate basicity .
Properties
IUPAC Name |
(3R)-3-(3-chlorophenoxy)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJXJUSKVNUOOH-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379588-43-8 | |
| Record name | (3R)-3-(3-chlorophenoxy)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(3-chlorophenoxy)pyrrolidine typically involves the reaction of ®-3-hydroxypyrrolidine with 3-chlorophenol in the presence of a suitable base and solvent. The reaction is carried out under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of (3R)-3-(3-chlorophenoxy)pyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(3-chlorophenoxy)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R)-3-(3-chlorophenoxy)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (3R)-3-(3-chlorophenoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to five analogues with variations in substituent type, position, or pyrrolidine ring modifications:
Critical Analysis of Substituent Effects
- Positional Isomerism : The 3-chloro substituent in the target compound vs. 4-fluoro in alters electronic distribution. The para-fluoro group may enhance binding to aromatic receptors, while meta-chloro could favor hydrophobic interactions .
- Salt Forms : Hydrochloride salts (e.g., ) improve solubility but may alter pharmacokinetics compared to free bases .
Biological Activity
(3R)-3-(3-chlorophenoxy)pyrrolidine is a compound of growing interest in medicinal chemistry, particularly due to its interactions with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
(3R)-3-(3-chlorophenoxy)pyrrolidine is characterized by a pyrrolidine backbone with a 3-chlorophenoxy group. Its molecular formula is CHClNO, and it has a molecular weight of approximately 201.67 g/mol. The compound’s structure allows for interactions with various biological targets, making it a candidate for pharmacological research.
Research indicates that (3R)-3-(3-chlorophenoxy)pyrrolidine primarily modulates the activity of ionotropic glutamate receptors, which are critical for neurotransmission and synaptic plasticity. This modulation suggests potential applications in treating neurological disorders, as compounds that interact with these receptors can influence cognitive functions and neuroprotection .
Key Mechanisms:
- Receptor Modulation: Acts as a competitive antagonist at ionotropic glutamate receptors.
- Enzyme Interaction: May inhibit or activate specific enzymes involved in neurotransmitter metabolism.
Biological Activity
Several studies have documented the biological activities associated with (3R)-3-(3-chlorophenoxy)pyrrolidine:
- Neuroprotective Effects: The compound has shown promise in protecting neuronal cells under stress conditions, potentially reducing neurodegeneration .
- Anticancer Potential: Similar pyrrolidine derivatives have demonstrated anticancer activity in various cell lines, indicating that (3R)-3-(3-chlorophenoxy)pyrrolidine may also possess such properties .
Case Studies and Experimental Data
-
Ionotropic Glutamate Receptor Studies:
- Binding assays have revealed that (3R)-3-(3-chlorophenoxy)pyrrolidine exhibits significant binding affinity to ionotropic glutamate receptors, suggesting its role as a modulator in synaptic transmission .
- Comparative studies with other known antagonists indicate that this compound has a favorable pharmacological profile.
- Anticancer Activity:
Summary of Biological Activities
Binding Affinity Comparison
| Compound | Binding Affinity (Ki values) | Reference |
|---|---|---|
| (3R)-3-(3-chlorophenoxy)pyrrolidine | Moderate | |
| Known Antagonist A | Low | Comparative Study |
| Known Antagonist B | High | Comparative Study |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
